Acetylpyrrolidinecholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

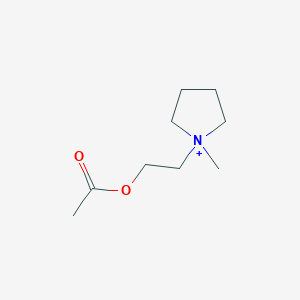

Acetylpyrrolidinecholine, also known as this compound, is a useful research compound. Its molecular formula is C9H18NO2+ and its molecular weight is 172.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuropharmacological Applications

Cholinergic System Modulation

Acetylpyrrolidinecholine is significant in modulating the cholinergic system, which is crucial for cognitive functions and memory. Research indicates that compounds targeting choline acetyltransferase (ChAT), an enzyme responsible for synthesizing acetylcholine, can enhance cholinergic signaling. This is particularly relevant in the treatment of neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD) where cholinergic dysfunction is prevalent .

- Mechanism of Action : this compound may act as an inhibitor of ChAT, thereby influencing acetylcholine levels in the brain. This modulation can potentially restore cognitive functions impaired by neurodegenerative diseases .

- Therapeutic Potential : The compound's ability to penetrate the blood-brain barrier (BBB) makes it a candidate for developing treatments aimed at enhancing cognitive function in patients with AD and other dementias .

Cancer Research

ChAT Inhibition and Cancer Cell Proliferation

Recent studies have highlighted the role of ChAT in cancer biology, suggesting that acetylcholine synthesis can promote cancer cell proliferation. This compound's inhibitory effects on ChAT may provide a dual benefit: reducing cholinergic signaling that supports tumor growth while simultaneously enhancing neuronal health .

- Case Studies : Investigations into novel ChAT inhibitors have shown promise in reducing tumor growth in preclinical models. For instance, compounds similar to this compound have demonstrated selective inhibition of ChAT activity, leading to decreased proliferation of colon cancer cells .

Therapeutic Interventions

Applications in Neurodegenerative Diseases

The therapeutic implications of this compound extend to its potential use as a biomarker for early diagnosis and monitoring of neurodegenerative diseases through positron emission tomography (PET) imaging. The identification of selective ChAT ligands can facilitate early diagnosis of AD, allowing for timely intervention .

- Clinical Trials : Ongoing clinical trials are exploring the efficacy of this compound-based therapies in improving cognitive function and slowing disease progression in patients with AD and related disorders. The focus is on optimizing these compounds to achieve higher selectivity and potency against ChAT while minimizing side effects associated with non-selective cholinergic agents .

Data Tables

| Application Area | Mechanism | Potential Outcomes |

|---|---|---|

| Neuropharmacology | ChAT inhibition | Enhanced cognitive function |

| Cancer Research | Inhibition of cholinergic signaling | Reduced cancer cell proliferation |

| Therapeutic Interventions | PET imaging biomarker development | Early diagnosis and monitoring of AD |

Propriétés

Numéro CAS |

54377-96-7 |

|---|---|

Formule moléculaire |

C9H18NO2+ |

Poids moléculaire |

172.24 g/mol |

Nom IUPAC |

2-(1-methylpyrrolidin-1-ium-1-yl)ethyl acetate |

InChI |

InChI=1S/C9H18NO2/c1-9(11)12-8-7-10(2)5-3-4-6-10/h3-8H2,1-2H3/q+1 |

Clé InChI |

AMZJRURRCKEEGQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC[N+]1(CCCC1)C |

SMILES canonique |

CC(=O)OCC[N+]1(CCCC1)C |

Key on ui other cas no. |

54377-96-7 |

Synonymes |

acetylpyrrolidinecholine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.